![molecular formula C12H16N2O2 B1668612 Propanamide, 2-((2,3-dihydro-1H-inden-2-yl)amino)-3-hydroxy-, (S)- CAS No. 202914-21-4](/img/structure/B1668612.png)
Propanamide, 2-((2,3-dihydro-1H-inden-2-yl)amino)-3-hydroxy-, (S)-
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Overview
Description
CHF-2993 is a bio-active chemical.
Scientific Research Applications
Dopamine Receptor Ligands
- This compound and its derivatives, specifically trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene, have been synthesized and evaluated as ligands for dopamine D1 and D2 receptors. The compounds displayed affinity in the nanomolar range and acted as central D1 agonists in behavioral studies on rats (Claudi et al., 1996).
Spectroscopic Characterization
- The compound 2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide, structurally related to the query compound, was characterized using ab initio calculations and IR-LD spectroscopy. This study provided structural information and IR band assignments (Zareva, 2006).
Antimicrobial Activity
- A series of 2-(6-methoxy-2-naphthyl)propionamide derivatives exhibited significant antibacterial and antifungal activities, comparable to standard antimicrobial agents. These findings highlight the potential of such compounds in developing new antimicrobial agents (Helal et al., 2013).
Solid-State Characterization
- Polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, were studied using various spectroscopic and diffractometric techniques. This research is crucial for understanding the physical and analytical characterization of pharmaceutical compounds (Vogt et al., 2013).
Urease Inhibition and Cytotoxicity
- Novel bi-heterocyclic propanamides exhibited promising activity against the urease enzyme and showed less cytotoxic behavior. This research is significant for developing potential therapeutic agents (Abbasi et al., 2020).
Pharmacokinetics and Metabolism
- The pharmacokinetics and metabolism of a selective androgen receptor modulator, a propanamide derivative, were investigated in rats. This study contributes to the understanding of the pharmacokinetic characteristics of propanamides in preclinical studies (Wu et al., 2006).
properties
CAS RN |
202914-21-4 |
---|---|
Product Name |
Propanamide, 2-((2,3-dihydro-1H-inden-2-yl)amino)-3-hydroxy-, (S)- |
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
(2S)-2-(2,3-dihydro-1H-inden-2-ylamino)-3-hydroxypropanamide |
InChI |
InChI=1S/C12H16N2O2/c13-12(16)11(7-15)14-10-5-8-3-1-2-4-9(8)6-10/h1-4,10-11,14-15H,5-7H2,(H2,13,16)/t11-/m0/s1 |
InChI Key |
MZRNXGZQIIFZTC-NSHDSACASA-N |
Isomeric SMILES |
C1C(CC2=CC=CC=C21)N[C@@H](CO)C(=O)N |
SMILES |
C1C(CC2=CC=CC=C21)NC(CO)C(=O)N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(CO)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CHF-2993; CHF2993; CHF 2993; UNII-5NY5Q1OUZ3; 5NY5Q1OUZ3. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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